molecular formula C24H20F2N2O2 B612044 KX1-141

KX1-141

Cat. No.: B612044
M. Wt: 406.4 g/mol
InChI Key: GLBIHDRABBDRFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

KX1-141 is a compound known for its role as an Src-protein tyrosine kinase inhibitor. This compound has garnered attention due to its potential to reduce cisplatin ototoxicity while preserving its antitumor effects .

Preparation Methods

The synthetic routes and reaction conditions for KX1-141 are not widely documented in public sources. it is known that the compound is synthesized through a series of organic reactions involving specific reagents and catalysts. Industrial production methods would likely involve optimization of these reactions to ensure high yield and purity.

Chemical Reactions Analysis

KX1-141 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

KX1-141 has several scientific research applications:

Mechanism of Action

KX1-141 exerts its effects by inhibiting Src-protein tyrosine kinase. This enzyme plays a crucial role in the regulation of various cellular processes, including growth, differentiation, and survival. By inhibiting this enzyme, this compound can interfere with the signaling pathways that promote tumor growth and survival .

Comparison with Similar Compounds

KX1-141 is compared with other Src-protein tyrosine kinase inhibitors such as:

This compound is unique due to its indole-based structure, which may offer different pharmacokinetic and pharmacodynamic properties compared to other inhibitors.

Properties

Molecular Formula

C24H20F2N2O2

Molecular Weight

406.4 g/mol

IUPAC Name

7-(3-ethoxyphenyl)-5-fluoro-N-[(3-fluorophenyl)methyl]-1H-indole-2-carboxamide

InChI

InChI=1S/C24H20F2N2O2/c1-2-30-20-8-4-6-16(11-20)21-13-19(26)10-17-12-22(28-23(17)21)24(29)27-14-15-5-3-7-18(25)9-15/h3-13,28H,2,14H2,1H3,(H,27,29)

InChI Key

GLBIHDRABBDRFA-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C2=C3C(=CC(=C2)F)C=C(N3)C(=O)NCC4=CC(=CC=C4)F

Canonical SMILES

CCOC1=CC=CC(=C1)C2=C3C(=CC(=C2)F)C=C(N3)C(=O)NCC4=CC(=CC=C4)F

Appearance

white solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

KX1141;  KX-1141;  KX 1141.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
KX1-141
Reactant of Route 2
Reactant of Route 2
KX1-141
Reactant of Route 3
Reactant of Route 3
KX1-141
Reactant of Route 4
Reactant of Route 4
KX1-141
Reactant of Route 5
Reactant of Route 5
KX1-141
Reactant of Route 6
Reactant of Route 6
KX1-141

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.